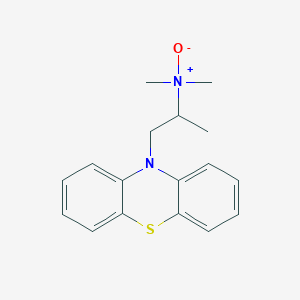

Promethazine N-Oxide

描述

米库溴铵是一种短效、非去极化神经肌肉阻滞剂,属于苄基异喹啉类药物。 它首次合成于 1981 年,主要用于在气管插管时诱导麻醉,以及在手术或机械通气期间促进骨骼肌松弛 。 米库溴铵以其起效快、作用时间短而闻名,使其特别适用于短手术 .

准备方法

合成路线和反应条件: 米库溴铵通过一系列化学反应合成,涉及双苄基异喹啉化合物的形成。 该过程通常涉及苄基异喹啉衍生物与适当试剂反应形成所需的化合物 .

工业生产方法: 米库溴铵的工业生产涉及其双苄基异喹啉结构的大规模合成。 该过程经过优化,以确保高产率和纯度,并实施严格的质量控制措施,以满足医药标准 .

化学反应分析

Catalytic Oxidation with Hydrogen Peroxide

-

Conditions : Alkaline medium (pH 10.5), 30% H₂O₂, 50% methanol, titanosilicate catalyst at 60°C for 1 hour .

-

Yield : Up to 99.5% purity when using 4–5 molar equivalents of H₂O₂ relative to promethazine .

-

Mechanism : Titanosilicate enhances H₂O₂’s oxidative capacity, selectively targeting the N-10 side-chain nitrogen (Figure 1) .

Chemical Oxidation with m-Chloroperbenzoic Acid

-

Conditions : Solvent-free, room temperature, stoichiometric m-CPBA .

-

Outcome : Produces N-oxide without sulfur oxidation, avoiding S-oxide byproducts .

| Method | Catalyst/Reagent | pH | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂O₂ + Titanosilicate | Titanosilicate | 10.5 | 1 | 85–99.5 | 99.5–100 |

| m-CPBA | m-Chloroperbenzoic acid | N/A | 1 | 90–95 | >99 |

Stability and Degradation

Promethazine N-oxide exhibits sensitivity to environmental factors:

Thermal Decomposition

-

Products : Releases nitrogen oxides (NOₓ), sulfur oxides (SOₓ), and hydrochloric acid upon heating .

-

Conditions : Degrades at temperatures >100°C or under prolonged light exposure .

Metal Ion-Catalyzed Degradation

-

Catalysts : Cu²⁺ and Fe³⁺ accelerate decomposition in acidic media .

-

Pathway : Forms semiquinone radicals and secondary products like dealkylated derivatives .

pH-Dependent Stability

-

Optimal Stability : Neutral to slightly alkaline conditions (pH 7–8) .

-

Acidic Conditions (pH <5) : Rapid hydrolysis to promethazine sulfoxide .

In Vivo Metabolism

-

Primary Pathway : Hepatic CYP2D6-mediated hydroxylation and sulfoxidation .

-

Minor Pathway : N-oxidation accounts for <2% of total metabolites in humans .

Drug-Drug Interactions

-

Enzyme Inhibition : Competes with midazolam for CYP3A4, altering pharmacokinetics .

-

Synergistic Sedation : Enhances GABAergic effects when combined with nitrous oxide .

Chromatographic Interference

-

Artifact Formation : Oxidizes to sulfoxide during solid-phase extraction (SPE) with ethyl acetate/isopropanol/ammonium hydroxide (80:17:3) .

-

Mitigation : Use antioxidants like ascorbic acid during sample prep .

Mass Spectrometry

科学研究应用

Pharmacological Properties

Promethazine N-oxide has been reported to possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory conditions. Its mechanism involves antagonism at various receptors, similar to promethazine, but with potentially enhanced efficacy in certain pathways due to its structural modifications .

Anti-inflammatory Applications

Recent studies indicate that this compound may have significant anti-inflammatory effects. This property opens avenues for its use in conditions characterized by inflammation, such as:

- Rheumatoid arthritis

- Allergic reactions

- Asthma exacerbations

The anti-inflammatory effects could be attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Sedation and Anxiolytic Effects

This compound retains sedative properties, which can be beneficial in clinical settings requiring sedation. It is particularly relevant in pediatric dentistry, where it may be used to manage anxiety and discomfort during procedures . The sedative effects are mediated through central nervous system (CNS) receptor antagonism.

Clinical Trials

A randomized crossover clinical trial compared the efficacy of nitrous oxide combined with midazolam versus nitrous oxide with promethazine for sedation in uncooperative pediatric patients. The study found that the combination including promethazine provided adequate sedation with fewer adverse effects related to respiratory depression compared to other sedatives .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators in human cell lines. For instance, it has been shown to significantly reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages . These findings suggest a potential for developing new treatments targeting inflammatory diseases.

Comparative Analysis of Promethazine and Its N-Oxide

| Property | Promethazine | This compound |

|---|---|---|

| Antihistamine Activity | Yes | Yes |

| Anti-inflammatory Activity | Limited | Significant |

| Sedative Effects | Moderate | Enhanced |

| Side Effects | CNS depression, dry mouth | Potentially fewer CNS effects |

| Clinical Applications | Allergies, nausea | Inflammation, sedation |

作用机制

米库溴铵通过与运动终板上的胆碱能受体竞争性结合而发挥作用,拮抗乙酰胆碱的作用 。这会导致神经肌肉传递阻滞,进而导致肌肉松弛。 米库溴铵的作用被乙酰胆碱酯酶抑制剂(如新斯的明)拮抗,这些抑制剂可以逆转其作用 .

相似化合物的比较

米库溴铵与其他神经肌肉阻滞剂(如阿曲库铵、维库溴铵和罗库溴铵)进行比较:

阿曲库铵: 米库溴铵和阿曲库铵都属于苄基异喹啉类药物,但米库溴铵的作用时间更短.

维库溴铵: 维库溴铵是一种甾体神经肌肉阻滞剂,与米库溴铵相比,作用时间更长.

罗库溴铵: 罗库溴铵是另一种甾体药物,起效快,但作用时间比米库溴铵长.

生物活性

Promethazine N-Oxide is a metabolite of the first-generation antihistamine promethazine, primarily studied for its pharmacokinetics and biotransformation. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is produced through the N-oxidation of promethazine, which involves the addition of an oxygen atom to the nitrogen atom in the molecule. The molecular formula for this compound is C17H20N2O, with a molecular weight of approximately 300.42 g/mol. This compound retains some biological activities similar to its parent drug but exhibits distinct pharmacological profiles due to its structural modifications.

Promethazine functions primarily as an antagonist at several receptor sites:

- Histamine H1 receptors : Provides antihistaminic effects.

- Dopamine receptors : Contributes to its sedative properties.

- Muscarinic receptors : Affects central nervous system (CNS) activity.

- NMDA receptors : Plays a role in antiemetic effects.

This compound may exhibit altered receptor interactions compared to promethazine, potentially leading to differences in efficacy and side effects .

Synthesis of this compound

The synthesis of this compound can be achieved through various oxidation methods, predominantly using hydrogen peroxide or other oxidizing agents. The primary reaction pathway involves a sulfoxidation mechanism catalyzed by enzymes such as horseradish peroxidase.

Biological Activity

This compound exhibits several biological activities:

- Antihistaminic Activity : While it retains some antihistaminic properties, its effectiveness may differ from promethazine due to structural changes.

- Sedative Effects : Similar to promethazine, it may induce sedation; however, the potency and duration of action can vary.

- Potential Antimicrobial Properties : Some studies suggest that compounds with N-oxide functionalities can exhibit antimicrobial activity through mechanisms such as reactive oxygen species generation .

Comparative Analysis

The following table summarizes the structural and functional comparisons between Promethazine and its derivatives:

| Compound | Structure | Key Features |

|---|---|---|

| Promethazine | C17H20N2S | Strong antihistaminic and sedative properties |

| This compound | C17H20N2O | Retains some activity; altered pharmacological profile |

| Promethazine Sulfoxide | C17H20N2OS | Intermediate metabolite; retains some activity |

| Chlorpromazine | C17H19ClN2S | Antipsychotic; broader receptor activity |

| Thioridazine | C18H22N2S | Antipsychotic; significant sedative effects |

Case Studies and Research Findings

- Pharmacokinetics : Studies indicate that promethazine undergoes significant first-pass metabolism, affecting the bioavailability of its metabolites, including this compound. The pharmacokinetic profile suggests that while promethazine is 25% bioavailable orally, the metabolism to its N-oxide form may influence therapeutic outcomes .

- Toxicology Studies : Research has shown that high doses of promethazine can lead to adverse effects in animal models, including decreased activity and weight loss. These findings underscore the importance of understanding the metabolic pathways leading to this compound formation .

- Antileishmanial Activity : Recent studies on related compounds with N-oxide functionalities have demonstrated promising antileishmanial activity, suggesting that similar mechanisms may be explored for this compound in future research .

属性

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUIGOJNZBMHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560137 | |

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81480-39-9 | |

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is Promethazine N-oxide formed in the body?

A: Research indicates that this compound is a metabolic byproduct of Promethazine. When Promethazine is incubated with rabbit liver homogenate, specifically the 9000g supernatant fractions, several metabolites are produced. Among these are N-dealkylated, N-oxygenated, and ring-hydroxylated compounds. [] this compound falls under the category of N-oxygenated products, suggesting its formation involves an oxidation reaction occurring at the nitrogen atom of Promethazine.

Q2: What other N-oxidized products are formed alongside this compound during Promethazine metabolism?

A: In addition to this compound, another significant N-oxidized product identified in the study is a nitrone compound (VIII). This nitrone is believed to be generated both chemically and metabolically from N-hydroxydesmethylpromethazine (VII), another metabolite of Promethazine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。